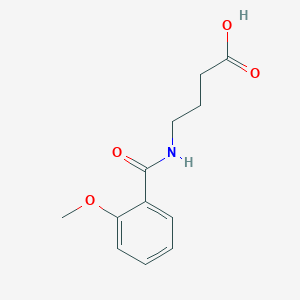

4-(2-Methoxy-benzoylamino)-butyric acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

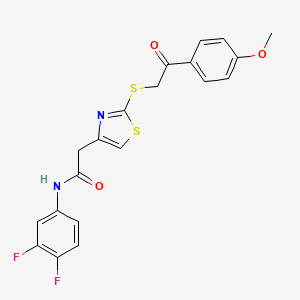

4-(2-Methoxy-benzoylamino)-butyric acid is a useful research compound. Its molecular formula is C12H15NO4 and its molecular weight is 237.255. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Matrix Metalloproteinase Inhibition

4-(2-Methoxy-benzoylamino)-butyric acid-related compounds have been researched for their potential as matrix metalloproteinase (MMP) inhibitors. A study explored a series of derivatives derived from l-glutamic acid, which showed strong inhibitory activity against MMP-2, MMP-9, and especially MMP-3, while exhibiting weaker inhibition against MMP-1. The research detailed the structure-activity relationships within these compounds (Yamamoto et al., 2006).

Synthesis and Antiproliferative Activity

In another study, compounds structurally related to this compound were synthesized and their structures determined. These compounds demonstrated antiproliferative activity in vitro against seven human cancer cell lines. The study emphasizes the potential of these compounds in cancer treatment, showcasing their cytotoxic activity in vitro (Liszkiewicz, 2002).

Photoresponsive Drug Delivery

A study introduced a photolabile derivative of this compound to create photoresponsive nanogels. These nanogels demonstrated the ability to cage and photo-uncage an encapsulated antitumor drug. Upon photoactivation, the drug release from the nanogels was accelerated, significantly improving the efficacy of tumor-cell killing when combined with local light irradiation. This highlights the potential of such compounds in targeted and controlled drug delivery systems (Park et al., 2013).

Nitroxide-Mediated Photopolymerization

Research has also been conducted on the use of alkoxyamine compounds bearing a chromophore group linked to this compound for nitroxide-mediated photopolymerization. The compound studied decomposes under UV irradiation to generate corresponding radicals, with changes in photophysical and photochemical properties, suggesting potential applications in materials science, particularly in photopolymerization processes (Guillaneuf et al., 2010).

Propiedades

IUPAC Name |

4-[(2-methoxybenzoyl)amino]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-17-10-6-3-2-5-9(10)12(16)13-8-4-7-11(14)15/h2-3,5-6H,4,7-8H2,1H3,(H,13,16)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEOYJTIHERCQOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-diethoxy-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide](/img/structure/B2372722.png)

![3-Ethylbicyclo[1.1.1]pentan-1-amine;hydrochloride](/img/structure/B2372723.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-((4-methoxyphenyl)sulfonyl)propanamide hydrochloride](/img/structure/B2372732.png)

![Quinoxalin-2-yl-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2372734.png)

![4-(2-Thienyl)-2-(4-{[4-(trifluoromethyl)benzyl]oxy}phenyl)pyrimidine](/img/structure/B2372736.png)

![[3-(Dimethylamino)propyl]thiourea](/img/structure/B2372737.png)

![3-[(R)-1-Hydroxyethyl]benzaldehyde](/img/structure/B2372744.png)